Trenbolone cyclohexylmethylcarbonate, commonly known as trenbolone, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone. It is not used in unmodified form, but rather as the ester derivatives trenbolone acetate, trenbolone enanthate, or trenbolone hexahydrobenzylcarbonate. Trenbolone compounds have a binding affinity for the androgen receptor three times as high as that of testosterone. Once metabolized, the drugs have the effect of increasing nitrogen uptake by muscles, leading to an increase in the rate of protein synthesis. It is often used in the bodybuilding community due to its potent anabolic effects.
Trenbolone acetate is extensively used as a growth promoter in beef cattle. Its metabolites, such as 17β-trenbolone, have been shown to influence the reproductive system of fish, indicating its potency and potential ecological impact. In adult Japanese medaka, TBA metabolites have been observed to alter ovarian development and sex steroid levels, suggesting that TBA and its metabolites can have significant endocrine-disrupting effects in aquatic species2. Similarly, in the fathead minnow, 17β-trenbolone has been found to significantly reduce fecundity and alter reproductive endocrinology, demonstrating its role as a potent androgen and reproductive toxicant in fish3.
In human medicine, trenbolone has been studied for its potential therapeutic applications. For instance, trenbolone has been shown to preserve bone mineral density in skeletally mature orchiectomized rats without causing prostate enlargement, suggesting its potential use in preventing bone loss resulting from androgen deficiency4. However, its use in humans is limited due to concerns about its androgenic effects, such as the promotion of prostate cancer cell proliferation through the Akt/AR signaling pathway5.
Trenbolone exhibits tissue-selective anabolic activity, which is a desirable feature for the development of selective androgen receptor modulators (SARMs). SARMs aim to provide the benefits of androgens, such as muscle and bone protection, without the unwanted side effects like prostate growth or polycythemia. Trenbolone has been shown to prevent muscle and bone loss, and reduce visceral fat accumulation without significantly increasing prostate mass or hemoglobin concentrations, making it a potential candidate for SARM-related research6.
Trenbolone cyclohexylmethylcarbonate belongs to the class of anabolic steroids, specifically the nandrolone group. It is characterized as a long-acting prodrug that releases trenbolone upon intramuscular injection. The compound's IUPAC name is Estra-4,9,11-trien-17β-ol-3-one 17β-cyclohexylmethylcarbonate, with a chemical formula of C26H34O4 and a molar mass of 410.554 g/mol .
The synthesis of trenbolone cyclohexylmethylcarbonate involves several key steps:
Trenbolone cyclohexylmethylcarbonate has a complex molecular structure characterized by its steroid backbone and an ester functional group. Key structural features include:
Trenbolone cyclohexylmethylcarbonate can undergo various chemical reactions:
Trenbolone cyclohexylmethylcarbonate acts primarily as a prodrug for trenbolone when administered via intramuscular injection. Upon administration, plasma lipases cleave the ester group, releasing free trenbolone into circulation.
As an anabolic-androgenic steroid, it enhances protein synthesis and nitrogen retention in muscle tissues. It also stimulates appetite and reduces catabolism during periods of caloric deficit .
The elimination half-life of trenbolone cyclohexylmethylcarbonate ranges from 6 to 8 hours post-injection, making it effective for prolonged muscle growth stimulation when used correctly .
Trenbolone cyclohexylmethylcarbonate has several applications in both veterinary medicine and bodybuilding:
Despite its effectiveness, the compound is associated with significant side effects and potential health risks, leading to regulatory scrutiny in many countries .
Trenbolone cyclohexylmethylcarbonate (systematic name: cyclohexylmethyl [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] carbonate) is a modified androgen ester with the molecular formula C₂₆H₃₄O₄ and a molecular weight of 410.55 g/mol [1] [3] [9]. Its structure comprises the trenbolone base (a 19-norandrostane derivative) esterified at the 17β-hydroxyl position with a cyclohexylmethylcarbonate group. The stereochemical configuration at positions C8, C13, C14, and C17 is exclusively S-oriented, critical for androgen receptor binding [3] [5]. The InChI Key (GQJSFWYQKNQCIK-APFRJGHOSA-N
) confirms its unique stereochemical identity [1] [9].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Number | 23454-33-3 |
Molecular Formula | C₂₆H₃₄O₄ |
Molecular Weight | 410.55 g/mol |
Stereochemistry | (8S,13S,14S,17S) |
Canonical SMILES | CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 |
FDA UNII | BNJ7Y3JFF2 |
X-ray crystallography reveals that trenbolone cyclohexylmethylcarbonate crystallizes in a monoclinic system (space group P2₁/n), characterized by unit cell parameters a = 12.73 Å, b = 14.25 Å, c = 15.91 Å, and β = 98.6° [2] . The crystal packing is stabilized via van der Waals interactions and non-classical hydrogen bonds (C–H⋯O). The cyclohexylmethylcarbonate ester adopts a chair conformation, projecting outward to minimize steric clash with the steroid nucleus. Trenbolone’s A-ring ketone (C3=O) participates in C–H⋯O interactions (2.48–2.65 Å), forming chains along the c-axis [2] [10]. In contrast to non-esterified trenbolone (stabilized by O–H⋯O chains), esterified forms rely on C–H⋯O and C–H⋯π interactions for lattice stability [2].
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell (a,b,c) | 12.73 Å, 14.25 Å, 15.91 Å |
β Angle | 98.6° |
Stabilizing Bonds | C–H⋯O (2.48–2.65 Å), van der Waals |
Conformation | Chair (ester group) |
Trenbolone esters vary in pharmacokinetics due to ester chain length and steric bulk:
Crystallographic studies show all trenbolone esters retain conserved steroid nucleus geometry (trans A/B/C ring junctions). However, ester bulk influences crystal packing density: Trenbolone acetate forms denser lattices than trenbolone hexahydrobenzylcarbonate (1.22 g/cm³ vs. 1.17 g/cm³) [9]. The half-life correlates with ester lipophilicity: acetate (1–2 days), enanthate (11 days), cyclohexylmethylcarbonate (8 days) [2] [5].
Table 3: Structural and Pharmacokinetic Comparison of Trenbolone Esters
Ester Type | Acetate | Enanthate | Cyclohexylmethylcarbonate |
---|---|---|---|
Molecular Formula | C₂₀H₂₄O₃ | C₂₅H₃₄O₃ | C₂₆H₃₄O₄ |
Active Trenbolone | 83% | 68% | 65% |
Elimination Half-life | 1–2 days | 11 days | 8 days |
Crystal Density | 1.22 g/cm³ | 1.18 g/cm³ | 1.17 g/cm³ |
Hirshfeld surface analysis quantifies intermolecular contacts in trenbolone cyclohexylmethylcarbonate crystals:
Electrostatic potential mapping highlights negative regions (red) at ester carbonyl oxygens and positive regions (blue) at steroid C–H sites, driving C–H⋯O bonding. Fingerprint plots show symmetrical spikes for H⋯O/O⋯H contacts (de + di ≈ 2.2 Å), validating directional hydrogen bonding [8].
Table 4: Hirshfeld Surface Contact Contributions
Interaction Type | Contribution (%) | Characteristics |
---|---|---|
H⋯H | 55.1% | Dominant; van der Waals packing |
C–H⋯O | 12.8% | Sharp spikes (de + di ≈ 2.2 Å) |
C–H⋯π | 10.3% | Asymmetric contacts |
Cl⋯H/H⋯Cl | <4.3% | Minor role |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7